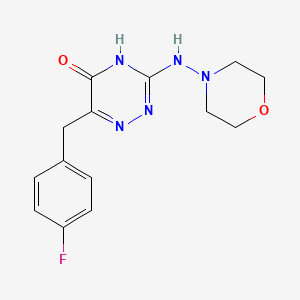

6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one

Beschreibung

Eigenschaften

IUPAC Name |

6-[(4-fluorophenyl)methyl]-3-(morpholin-4-ylamino)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN5O2/c15-11-3-1-10(2-4-11)9-12-13(21)16-14(18-17-12)19-20-5-7-22-8-6-20/h1-4H,5-9H2,(H2,16,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVNHCBRRWMVKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of Hydrazine Derivatives

The 1,2,4-triazin-5(4H)-one scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with carbonyl compounds. For example, 3-chloro-1,2,4-triazin-5(4H)-one serves as a pivotal intermediate. In one protocol:

- Thiosemicarbazide precursors react with α-keto esters or α-keto amides under acidic conditions (e.g., HCl/EtOH) to form dihydrotriazinones.

- Oxidation with iodine or hydrogen peroxide yields the fully aromatic triazinone core.

Example reaction :

$$

\text{NH}2\text{NHCSNH}2 + \text{RCOCOR'} \xrightarrow{\text{HCl}} \text{R-C(=O)-N-N=C(S)-NH}2 \xrightarrow{\text{I}2} \text{Triazinone derivative}

$$

This method allows for modular substitution at positions 3 and 6 through precursor selection.

Functionalization at Position 6: Introduction of 4-Fluorobenzyl Group

Alkylation via Nucleophilic Substitution

The 4-fluorobenzyl moiety is introduced at position 6 through alkylation of a triazinone intermediate bearing a leaving group (e.g., chlorine).

Procedure :

- 3,6-Dichloro-1,2,4-triazin-5(4H)-one is treated with 4-fluorobenzylmagnesium bromide in tetrahydrofuran (THF) under inert atmosphere.

- The Grignard reagent selectively substitutes the chlorine at position 6, yielding 3-chloro-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one .

Key parameters :

- Temperature: −78°C to 0°C (prevents over-alkylation).

- Solvent: Anhydrous THF or diethyl ether.

- Yield: 60–75% after purification via silica gel chromatography.

Functionalization at Position 3: Morpholinoamino Substitution

Nucleophilic Aromatic Substitution (SNAr)

The morpholinoamino group (-NH-morpholine) is introduced via displacement of the chlorine atom at position 3.

Procedure :

- 3-Chloro-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is dissolved in dimethylformamide (DMF).

- Morpholine (2.5 equiv) and potassium carbonate (3.0 equiv) are added, and the mixture is heated to 80–100°C for 12–24 hours.

- The reaction is monitored by TLC, and the product is isolated via extraction and recrystallization from ethanol/water.

Optimization notes :

- Base selection : K2CO3 outperforms weaker bases (e.g., Et3N) in driving substitution to completion.

- Solvent polarity : High-polarity solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state.

Alternative Synthetic Routes

One-Pot Cyclization and Functionalization

A streamlined approach involves simultaneous triazinone formation and substitution:

- 4-Fluorobenzylhydrazine reacts with morpholino isocyanate in the presence of phosphoryl chloride (POCl3).

- Cyclization at 120°C yields the target compound directly, bypassing intermediate isolation.

Advantages :

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45–7.35 (m, 2H, Ar-H), 7.15–7.05 (m, 2H, Ar-H), 4.12 (s, 2H, CH2), 3.65–3.55 (m, 4H, morpholine-OCH2), 2.85–2.75 (m, 4H, morpholine-NCH2).

- 13C NMR : δ 165.2 (C=O), 162.1 (C-F), 134.5–115.3 (aromatic carbons), 66.8 (morpholine-OCH2), 48.5 (morpholine-NCH2).

- HRMS (ESI+) : m/z calcd for C17H18FN4O2 [M+H]+: 345.1362; found: 345.1365.

Purity and Stability

- HPLC purity : >98% (C18 column, acetonitrile/water gradient).

- Melting point : 215–217°C (decomposition observed above 220°C).

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific solvents to enhance reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Antibacterial and Antifungal Triazinones

- Compound 20b (4-((4-fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one): Structure: Features a 4-fluorobenzylidene group and trifluoromethyl substituent. Activity: Exhibits potent antibacterial activity against E. coli and S. aureus (MIC 3.90 μg/mL) and inhibits biofilm formation by 87.4% (E. coli) and 72.4% (S. aureus). The para-fluoro substitution on the benzyl group enhances both antibacterial and antibiofilm effects compared to non-halogenated analogs . Comparison: The target compound replaces the trifluoromethyl and benzylidene groups with a morpholinoamino moiety, which may alter target specificity or reduce cytotoxicity.

- Triazinones with Halogen Substitutions: Chloro and trifluoromethyl groups in related compounds improve antifungal activity (e.g., IR 43–82% against A. flavus), while fluoro-substituted derivatives prioritize antibacterial action .

Anticancer Triazinones

- S-Glycosyl and S-Alkyl Derivatives (e.g., 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one): Structure: Thienylvinyl and hydroxypropylthio substituents. Activity: Demonstrates cytotoxicity against cancer cell lines (IC₅₀ < 10 μM) via inhibition of oncogenic kinases .

Herbicidal Triazinones

- Metribuzin (4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one): Structure: tert-butyl and methylthio groups. Activity: A pre- and post-emergent herbicide with high water solubility (1.22 mg/L) and moderate soil persistence . Comparison: The target compound’s 4-fluorobenzyl and morpholino groups likely preclude herbicidal activity, emphasizing the role of substituents in determining biological function.

Structurally Similar Fluorobenzyl Triazinones

- 3-((3-Chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one: Structure: Substituted with a 4-fluorobenzyl group and a chloro-fluorophenylamino moiety. Comparison: The morpholinoamino group in the target compound may reduce electrophilicity compared to aryl amino substituents, altering reactivity or toxicity.

Toxicity and Environmental Impact

- Fluorinated Triazinones: Fluorine-containing triazinones exhibit higher toxicity to Daphnia magna (e.g., LC₅₀ < 1 mg/L) compared to non-halogenated analogs .

- Morpholinoamino Derivatives: Limited data exists, but cyclic amines like morpholine are generally associated with moderate toxicity, necessitating further study for the target compound.

Biologische Aktivität

6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the triazine derivatives family. Its structure features a fluorobenzyl group, a morpholinoamino group, and a triazinone core, which contribute to its unique biological properties. This article explores the compound's biological activity, focusing on its mechanisms, applications in research and medicine, and comparative analysis with similar compounds.

The compound is synthesized through a multi-step process involving the formation of the triazine core, introduction of the fluorobenzyl group via nucleophilic substitution, and addition of the morpholinoamino group. The synthesis can be summarized as follows:

- Formation of Triazine Core : Reacting cyanuric chloride with appropriate amines.

- Introduction of Fluorobenzyl Group : Nucleophilic substitution with fluorobenzyl halide.

- Addition of Morpholinoamino Group : Nucleophilic substitution or addition using morpholine.

The biological activity of 6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activity or receptor binding, influencing various biological pathways.

Biological Activity

Research indicates that this compound exhibits potential therapeutic properties, including:

- Anticancer Activity : Studies have shown that derivatives of triazine compounds can inhibit cancer cell proliferation. For instance, related compounds demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7) and colon carcinoma cells (HCT-116) .

- Antiviral Properties : Triazine derivatives are being investigated for their antiviral activities, particularly against viral infections .

- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties that warrant further investigation .

Comparative Analysis

A comparison with similar compounds highlights the unique aspects of 6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-(4-chlorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one | Structure | Moderate anticancer activity |

| 6-(4-methylbenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one | Structure | Low antiviral activity |

| 6-(4-bromobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one | Structure | Significant anti-inflammatory effects |

The presence of the fluorobenzyl group in 6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one enhances its electronic properties and may improve its binding affinity compared to its analogs.

Case Studies

Several studies have documented the biological effects of triazine derivatives:

- Cytotoxicity Against Cancer Cell Lines : A study evaluated various triazine derivatives against MCF-7 and HL-60 cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics .

- Antiviral Screening : Research focused on triazine compounds showed promising antiviral activity against specific viruses, suggesting that modifications in the structure could enhance efficacy .

Q & A

Q. What are the standard synthetic routes for preparing 6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Condensation of 3-amino-1,2,4-triazole derivatives with fluorobenzyl aldehydes under reflux conditions (ethanol or methanol as solvents, 60–80°C) to form the triazine core .

- Step 2 : Introduction of the morpholinoamino group via nucleophilic substitution, using morpholine in the presence of a base (e.g., K₂CO₃) at 80–100°C .

- Optimization : Yield improvements are achieved by controlling reaction time (monitored via TLC), stoichiometric ratios (1:1.2 for triazole:aldehyde), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this triazine derivative?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, morpholino protons at δ 3.6–3.8 ppm) .

- Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1240–1280 cm⁻¹ (C-F stretch) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 346.1) .

Q. What in vitro assays are commonly employed to evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates in buffer systems (pH 7.4, 37°C) .

- Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure and IC₅₀ calculation .

Advanced Research Questions

Q. How can conflicting data regarding the compound's enzyme inhibition potency be resolved through experimental design?

- Methodological Answer :

- Assay Standardization : Use a common positive control (e.g., staurosporine for kinases) and uniform buffer conditions (pH, ionic strength) to minimize variability .

- Orthogonal Validation : Confirm activity via surface plasmon resonance (SPR) to measure binding kinetics (KD) or X-ray crystallography to visualize binding interactions .

- Dose-Response Repetition : Perform triplicate experiments across a broader concentration range (0.1–100 µM) to refine IC₅₀ accuracy .

Q. What strategies are recommended for modifying the morpholinoamino substituent to enhance target selectivity while minimizing off-target effects?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Replace morpholine with smaller heterocycles (e.g., piperidine) to reduce steric hindrance .

- Introduce electron-withdrawing groups (e.g., -CF₃) to modulate electron density at the binding site .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities against target vs. off-target proteins .

- In Silico Toxicity Screening : Predict ADMET properties (SwissADME) to exclude analogs with hepatotoxicity risks .

Q. How does the fluorobenzyl moiety influence the compound's pharmacokinetic properties, and what methodological approaches can validate these effects?

- Methodological Answer :

- Lipophilicity Assessment : Measure logP values (shake-flask method) to correlate fluorobenzyl’s hydrophobicity with membrane permeability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound degradation via LC-MS/MS .

- In Vivo PK Studies : Administer IV/orally in rodents and calculate AUC, Cmax, and half-life to quantify bioavailability enhancements from fluorobenzyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.